molecular formula C13H17NO5S B5553869 3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid

3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid

Cat. No.: B5553869
M. Wt: 299.34 g/mol
InChI Key: HKFWSTAJHSZYBC-UHFFFAOYSA-N
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Description

3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid is a compound that has been studied extensively in scientific research. It is commonly referred to as DMSB, and it is a potent inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by DMSB has been shown to have a variety of effects on the body, and it has potential applications in medicine and biochemistry.

Scientific Research Applications

Organic Synthesis and Reaction Mechanisms

Alkylation reactions of sulfonyl derivatives have been investigated to understand their reactivity and potential in synthesizing complex molecules. Rayes et al. (2010) explored alkylation reactions at the benzo moiety of certain dimethoxybenzo[a]heptalenes, revealing insights into the reactivity of these compounds under different conditions Rayes et al., 2010. This study showcases the nuanced behavior of these chemicals in synthesis applications, particularly in the formation of 1-methylated benzoheptalenes and the impact of lithium reagents on their alkylation patterns.

Green Chemistry and Eco-Friendly Synthesis

In the realm of sustainable chemistry, Almarhoon et al. (2019) reported on a facile and eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives under mild conditions. This research not only highlights the efficiency of using sulfonyl chlorides as precursors but also emphasizes the environmental benefits of employing green chemistry principles in chemical synthesis Almarhoon et al., 2019.

Enzyme Inhibition and Biological Applications

The study of enzyme inhibitors is a critical area of biochemistry, where sulfonamide derivatives, including those related to morpholine, play a significant role. Supuran et al. (2013) investigated three new aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating their potential in therapeutic applications due to their inhibitory activities against several isoenzymes Supuran et al., 2013.

Antibacterial Agents

The synthesis and evaluation of sulfonamide derivatives as antibacterial agents represent another crucial application in medicinal chemistry. Ur-Rehman et al. (2015) synthesized a new series of oxadiazolyl and morpholinyl sulfonyl benzyl sulfides, assessing their antibacterial activity against various bacterial strains. This work underscores the importance of structural modification in enhancing the antibacterial efficacy of sulfonamide derivatives Ur-Rehman et al., 2015.

Material Science and Luminescence

In material science, the study of luminescent materials is pivotal for developing new optical and electronic devices. Gao et al. (2014) explored the structure and photoluminescence properties of complexes formed by aromatic carboxylic acid-functionalized polysulfones with rare earth ions. Their findings highlight how the ligand structure and central ion properties significantly affect the luminescence intensities, offering valuable insights for designing novel luminescent materials Gao et al., 2014.

Properties

IUPAC Name

3,4-dimethyl-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-9-7-11(13(15)16)8-12(10(9)2)20(17,18)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFWSTAJHSZYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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